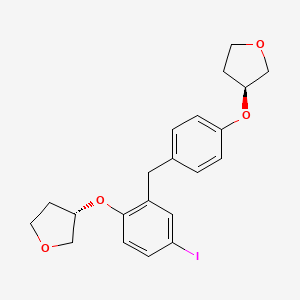
(S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran is a complex organic compound characterized by its unique structure, which includes an iodine atom and a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Iodine Atom: This can be achieved through iodination reactions using reagents such as iodine or iodide salts.
Coupling Reactions: The final step involves coupling the iodinated intermediate with the tetrahydrofuran ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
(S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that can influence cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(5-Iodo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane
- 4-Iodo-1-chloro-2-[(4-[(1,1-dimethylethyl)dimethylsilyl]oxy)phenyl]methyl]benzene
Uniqueness
(S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran is unique due to its specific structural features, such as the presence of both an iodine atom and a tetrahydrofuran ring
Propriétés
Formule moléculaire |
C21H23IO4 |
|---|---|
Poids moléculaire |
466.3 g/mol |
Nom IUPAC |
(3S)-3-[4-iodo-2-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenoxy]oxolane |
InChI |
InChI=1S/C21H23IO4/c22-17-3-6-21(26-20-8-10-24-14-20)16(12-17)11-15-1-4-18(5-2-15)25-19-7-9-23-13-19/h1-6,12,19-20H,7-11,13-14H2/t19-,20-/m0/s1 |
Clé InChI |
HGAHOVRUTWBWRG-PMACEKPBSA-N |
SMILES isomérique |
C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)O[C@H]4CCOC4 |
SMILES canonique |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)OC4CCOC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


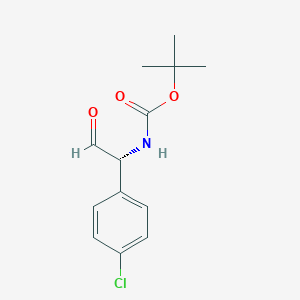
![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)
![(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B14888914.png)
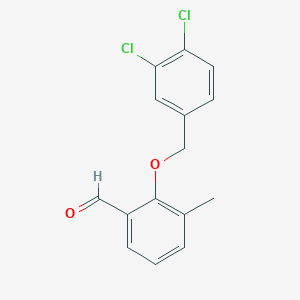
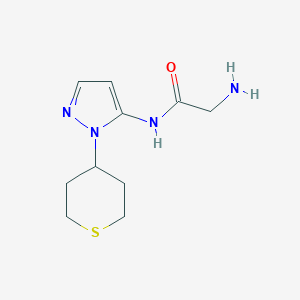
![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)
![N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide](/img/structure/B14888939.png)


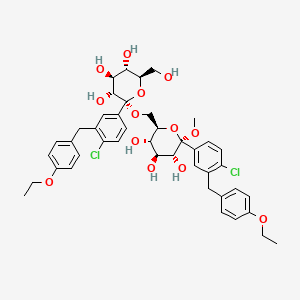
![2,3-Dimethoxy-6-[5-(2-methyl-thiazol-4-yl)-pyrimidin-4-yl]-phenol](/img/structure/B14888960.png)
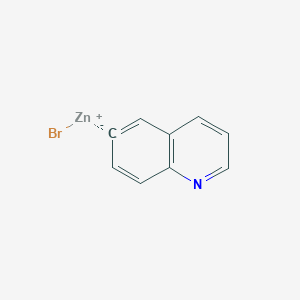
![2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide](/img/structure/B14888968.png)
